2-Chloro-N-[1-(2-chloro-phenyl)-2-oxo-cyclohexyl]-N-methyl-acetamide
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Overview
Description
2-Chloro-N-[1-(2-chloro-phenyl)-2-oxo-cyclohexyl]-N-methyl-acetamide is an organic compound characterized by its unique chemical structure, which includes a cyclohexyl ring substituted with a 2-chloro-phenyl group and an acetamide moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by the presence of n-h…o hydrogen bonds in its crystal structure .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The compound’s molecular weight (31421) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(2-chloro-phenyl)-2-oxo-cyclohexyl]-N-methyl-acetamide typically involves multiple steps:
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Formation of the Cyclohexyl Intermediate: : The initial step involves the preparation of the cyclohexyl intermediate. This can be achieved through the Friedel-Crafts acylation of cyclohexanone with 2-chloro-benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
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Introduction of the Acetamide Group: : The next step involves the introduction of the acetamide group. This can be done by reacting the cyclohexyl intermediate with N-methylacetamide in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
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Chlorination: : The final step involves the chlorination of the compound to introduce the 2-chloro substituent. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or carboxylic acids.
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Reduction: : Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution: : The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-N-[1-(2-chloro-phenyl)-2-oxo-cyclohexyl]-N-methyl-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of chloro-substituted acetamides on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may be explored for its activity against various diseases, including its potential as an anti-inflammatory or anticancer agent.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[2-(2-oxo-pyrrolidin-1-yl)phenyl]acetamide: Similar structure with a pyrrolidinyl group instead of a cyclohexyl ring.
N-Chloroacetyl-2,6-diethyl-aniline: Contains a chloroacetyl group and a diethyl-substituted aniline.
Uniqueness
2-Chloro-N-[1-(2-chloro-phenyl)-2-oxo-cyclohexyl]-N-methyl-acetamide is unique due to its specific combination of a cyclohexyl ring, chloro-phenyl group, and acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses for it in various fields.
Properties
IUPAC Name |
2-chloro-N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO2/c1-18(14(20)10-16)15(9-5-4-8-13(15)19)11-6-2-3-7-12(11)17/h2-3,6-7H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNJTNDBCTYHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCl)C1(CCCCC1=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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